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Compound of Interest

Compound Name: HCV-1 e2 Protein (554-569)

Cat. No.: B15563004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunogenicity of the Hepatitis

C Virus (HCV) genotype 1 envelope glycoprotein 2 (E2) peptide, spanning amino acids 554-

569. This region has been identified as a significant linear B-cell epitope and is of considerable

interest for the development of diagnostics, vaccines, and immunotherapeutics. This document

synthesizes available data on its antigenic properties, details relevant experimental

methodologies for its study, and visualizes key biological pathways.

Antigenic Properties of HCV-1 E2 554-569
The HCV E2 glycoprotein is a primary target for the host immune response, and the 554-569

region is recognized as one of its major linear antigenic sites.[1][2][3] The amino acid sequence

for this peptide is Trp-Met-Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys

(WMNSTGFTKVCGAPPC).[4][5] A notable feature of this region is a potential N-glycosylation

site, which may play a role in how the immune system recognizes the E2 protein.[1][2][6]

Quantitative Immunogenicity Data
Direct quantitative data on the immunogenicity of the E2 554-569 peptide is limited in publicly

available literature. However, studies characterizing the antigenic structure of the E2 protein

provide valuable insights.

Table 1: Antibody Prevalence Against Major E2 Linear Epitopes (including 554-569)
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Cohort Number of Sera
Prevalence of
Antibodies

Citation

HCV RNA-positive

patients
114 (total) 55% [1][7]

HCV RNA-negative

individuals
53% [1][7]

Table 2: Key Residue Analysis for Antibody Binding within the 554-569 Region
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Residue Position
Importance for
Antibody
Binding

Method Citation

Cysteine 564

Not essential for

antibody binding

in peptide format.

Indispensable for

recognition by

some

conformation-

dependent

monoclonal

antibodies and

for CD81

binding.

Alanine/Glycine

Substitution

Analysis

[1][8][9]

Alanine 566 Essential

Alanine/Glycine

Substitution

Analysis

[1][7]

Proline 567 Essential

Alanine/Glycine

Substitution

Analysis

[1][7]

Proline 568 Essential

Alanine/Glycine

Substitution

Analysis

[1][7]

Cysteine 569

Not essential for

antibody binding

in peptide format.

Alanine/Glycine

Substitution

Analysis

[1][7]

Experimental Protocols
This section details standardized protocols for assessing the humoral and cellular immune

responses to the HCV-1 E2 554-569 peptide.

Peptide-Based ELISA for Antibody Detection
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This protocol describes an indirect ELISA to quantify the presence of antibodies specific to the

E2 554-569 peptide in serum or plasma.

Materials:

High-binding 96-well microplates

Synthetic HCV-1 E2 554-569 peptide (purity >95%)

Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)

Patient and control sera/plasma

HRP-conjugated anti-human IgG secondary antibody

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

Stop Solution (e.g., 2N H₂SO₄)

Microplate reader

Procedure:

Coating: Dilute the E2 554-569 peptide to 2-10 µg/mL in Coating Buffer. Add 100 µL to each

well of the microplate. Incubate overnight at 4°C.

Washing: Discard the coating solution. Wash the plate three times with 200 µL/well of Wash

Buffer.

Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2

hours at room temperature.

Washing: Repeat the wash step as in step 2.
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Sample Incubation: Dilute patient/control sera (e.g., 1:100) in Blocking Buffer. Add 100 µL of

diluted sera to appropriate wells. Incubate for 1-2 hours at 37°C.[10][11]

Washing: Repeat the wash step as in step 2 (five times).

Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG in Blocking

Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1

hour at 37°C.[10]

Washing: Repeat the wash step as in step 2 (five times).

Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room

temperature for 15-30 minutes.

Stopping Reaction: Add 100 µL of Stop Solution to each well.

Reading: Measure the optical density (OD) at 450 nm using a microplate reader.

IFN-γ ELISpot Assay for T-Cell Response
This protocol is for the enumeration of E2 554-569-specific, IFN-γ-secreting T-cells from

peripheral blood mononuclear cells (PBMCs).[5][12]

Materials:

PVDF-membrane 96-well ELISpot plates

Anti-human IFN-γ capture antibody

Biotinylated anti-human IFN-γ detection antibody

Streptavidin-Alkaline Phosphatase (ALP) conjugate

BCIP/NBT substrate

Sterile PBS

35% Ethanol (for plate pre-wetting)
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Cell culture medium (e.g., RPMI-1640 with 10% FBS)

PBMCs isolated from blood

E2 554-569 peptide

Positive control (e.g., Phytohemagglutinin, PHA) and negative control (medium only)

Procedure:

Plate Preparation (Day 1):

Pre-wet the ELISpot plate wells with 15 µL of 35% ethanol for 1 minute.

Wash five times with 200 µL/well of sterile water.[13]

Dilute the capture antibody in sterile PBS. Add 100 µL to each well.

Incubate overnight at 4°C.[12][14]

Assay Setup (Day 2):

Wash the plate five times with 200 µL/well of sterile PBS.

Block the plate with 200 µL/well of cell culture medium for at least 30 minutes at room

temperature.

Prepare cell suspension of PBMCs at a concentration of 2-3 x 10⁶ cells/mL.

Prepare peptide stimulation solution (e.g., 10 µg/mL final concentration), positive control,

and negative control.

Discard the blocking medium from the plate. Add 100 µL of the appropriate stimulant to the

wells.

Add 100 µL of the PBMC suspension to each well (200,000-300,000 cells/well).

Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
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Detection (Day 3):

Wash the plate five times with PBS to remove cells.

Dilute the biotinylated detection antibody in PBS with 0.5% BSA. Add 100 µL to each well.

Incubate for 2 hours at room temperature.[13]

Wash the plate five times with PBS.

Dilute the Streptavidin-ALP conjugate. Add 100 µL to each well. Incubate for 1 hour at

room temperature.[14]

Wash the plate five times with PBS.

Add 100 µL of BCIP/NBT substrate. Monitor for spot development (5-30 minutes).

Stop the reaction by washing thoroughly with tap water.

Dry the plate completely before counting the spots using an automated ELISpot reader.

Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using DOT language, illustrate key experimental and

biological processes relevant to the immunogenicity of the HCV-1 E2 554-569 peptide.
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Caption: General workflow for assessing the immunogenicity of a synthetic viral peptide.
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Day 1: Plate Coating

Day 2: Cell Stimulation

Day 3: Detection & Analysis
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Caption: Detailed experimental workflow for the IFN-γ ELISpot assay.
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T-Cell Activation by Antigen Presenting Cell (APC)
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Caption: T-Cell activation signaling upon recognition of the HCV peptide-MHC-II complex.[6]

[15][16]
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HCV E2 - CD81 Signaling Pathway
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Caption: Signaling cascade initiated by HCV E2 glycoprotein binding to the CD81 receptor.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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